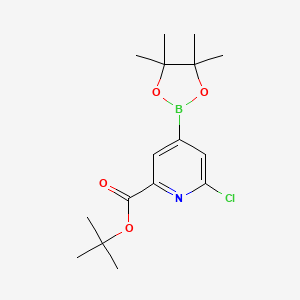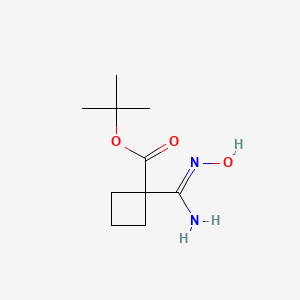![molecular formula C21H20FNO5 B2935715 4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 904005-23-8](/img/structure/B2935715.png)
4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[f][1,4]oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, benzo[b][1,4]oxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . This method involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The core structure is a benzo[f][1,4]oxazepine, which is a seven-membered ring with one oxygen and one nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in the field of organic chemistry often explores the synthesis and characterization of novel compounds, including oxazepine derivatives. For instance, studies have detailed the synthesis of various 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e][1,3]oxazepine-1,5-dione compounds, showcasing methods for crafting complex molecules with potential applications in materials science and medicinal chemistry. These syntheses are typically accompanied by detailed spectroscopic analysis, including FT-IR, 1H NMR, and 13C NMR, to confirm the structures of the synthesized compounds (Osman et al., 2011).
Liquid Chromatography and Fluorescence Detection
In analytical chemistry, derivatives of the oxazepine ring structure have been utilized as reagents for enhancing the detection capabilities of liquid chromatography, particularly in the analysis of conjugated dienes through fluorescence detection. Such advancements demonstrate the role of oxazepine derivatives in improving analytical methodologies for detecting complex organic molecules (Shimada & Mizuguchi, 1992).
Medical Imaging and Diagnostics
In the realm of biomedical research, certain oxazepine derivatives have been investigated as potential imaging agents. Notably, radiofluorinated phenylbenzoxazole derivatives, structurally related to oxazepines, have been evaluated as probes for positron emission tomography (PET) imaging of cerebral β-amyloid plaques in Alzheimer's disease. These studies underscore the potential of oxazepine-related compounds in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).
Heterocyclic Liquid Crystals
Oxazepine derivatives have also found applications in the study of liquid crystals, which are crucial for various display technologies. Research on heterocyclic liquid crystals incorporating 1,3-oxazepine cores has contributed to our understanding of how different substituents affect the thermal and mesomorphic behavior of these materials. Such investigations help in designing new materials with desirable properties for use in electronic displays and other optical devices (Yeap et al., 2010).
Propiedades
IUPAC Name |
4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-3-17-21(26)23(20(25)14-7-5-6-8-19(14)28-17)12-16(24)15-11-13(22)9-10-18(15)27-4-2/h5-11,17H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTLVZJCYCNMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2935634.png)

![2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2935637.png)
![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)



![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2935644.png)
![7-[(4-chlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2935646.png)
![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2935647.png)
![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)

![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)

